Desloratadine-d1 N-Oxide
CAS No.: 1794817-18-7
Cat. No.: VC0129401
Molecular Formula: C19H19ClN2O
Molecular Weight: 327.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1794817-18-7 |
|---|---|
| Molecular Formula | C19H19ClN2O |
| Molecular Weight | 327.83 |
| IUPAC Name | 13-chloro-5-deuterio-4-oxido-2-piperidin-4-ylidene-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
| Standard InChI | InChI=1S/C19H19ClN2O/c20-16-5-6-17-15(12-16)4-3-14-2-1-11-22(23)19(14)18(17)13-7-9-21-10-8-13/h1-2,5-6,11-12,21H,3-4,7-10H2/i11D |
| Standard InChI Key | ZTRQZDOHUHWANO-WORMITQPSA-N |
| SMILES | C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=[N+]4[O-] |
Introduction
Physical and Chemical Properties
Molecular Formula and Weight
Desloratadine-d1 N-Oxide has the molecular formula C19H19ClN2O and a molecular weight of 327.8 g/mol . The exact mass is calculated to be 327.1248677 Da . These parameters are crucial for analytical identification and quantification of the compound.
Computed Properties
Several physicochemical properties have been computed for Desloratadine-d1 N-Oxide, which provide insights into its potential pharmacokinetic behavior:
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 327.8 g/mol | |
| XLogP3-AA | 2.2 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 0 | |
| Exact Mass | 327.1248677 Da |
The XLogP3-AA value of 2.2 suggests moderate lipophilicity, which influences the compound's absorption, distribution, and tissue penetration capabilities . The hydrogen bond donor and acceptor counts affect the compound's solubility and protein binding properties . The absence of rotatable bonds indicates structural rigidity, which may impact receptor binding specificity .
Relationship to Desloratadine
Comparison with Parent Compound
Desloratadine, the parent compound of Desloratadine-d1 N-Oxide, is a well-established antihistamine with defined pharmacological properties. It functions as a selective H1-receptor antagonist, competing with free histamine for binding at H1-receptors in various tissues, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle .
The structural modifications in Desloratadine-d1 N-Oxide (deuteration and N-oxidation) likely alter its pharmacokinetic profile compared to desloratadine. Deuterium bonds are stronger than hydrogen bonds, potentially leading to slower metabolic degradation and an extended half-life. The N-oxide functionality may further modify the compound's solubility, distribution, and receptor binding characteristics.
Metabolic Considerations
Desloratadine has a mean plasma elimination half-life of approximately 27 hours and is extensively metabolized to an active metabolite, 3-hydroxydesloratadine . It is highly protein-bound (82-87%), which influences its distribution and elimination patterns .
The presence of deuterium in Desloratadine-d1 N-Oxide may slow its metabolism compared to the parent compound. This kinetic isotope effect could potentially result in altered metabolic pathways and metabolite profiles. Understanding these differences is crucial for applications in pharmaceutical research and development.
Analytical Methods and Applications
LC-MS/MS Methodology
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are typically employed for the analysis of desloratadine and its derivatives. A validated LC-MS/MS methodology has been developed for the determination of desloratadine and its metabolites in human plasma, which could potentially be adapted for Desloratadine-d1 N-Oxide .
This analytical approach utilizes solid-phase extraction for sample preparation and demonstrates a calibration range of 100-11,000 pg/ml, with quadratic regression providing the best fit . The method shows high accuracy and precision, with accuracy at the lower limit of quantification (LLOQ) level for desloratadine of 100.4% and precision (%CV) of 4.6% .
Research Implications and Future Directions
Current Research Applications
Desloratadine-d1 N-Oxide currently serves primarily as an analytical reference compound. Its deuterated structure makes it valuable for:
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Mass spectrometric analysis as an internal standard
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Metabolite profiling studies
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Comparative pharmacokinetic investigations
The compound's unique structural features enable researchers to track metabolic pathways and distinguish between parent compound and metabolites in complex biological samples.
Future Research Opportunities
Future research directions involving Desloratadine-d1 N-Oxide may include:
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Detailed pharmacokinetic studies comparing the deuterated N-oxide to the parent compound
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Investigation of potential therapeutic advantages of the modified structure
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Development of improved analytical methods specifically optimized for the compound
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Exploration of structure-activity relationships to inform drug design strategies
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